molecular formula C20H24N2O3 B5774820 N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide

N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide

Cat. No. B5774820
M. Wt: 340.4 g/mol
InChI Key: SNUNEKQWCRLBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of selective adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In cancer research, IB-MECA has been studied for its potential to inhibit the growth and metastasis of various types of cancers, including breast, lung, and colon cancer. In inflammation research, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In autoimmune disorder research, IB-MECA has been shown to modulate the immune response and reduce the severity of symptoms in animal models of autoimmune diseases such as lupus and type 1 diabetes.

Mechanism of Action

IB-MECA exerts its effects by selectively binding to and activating the adenosine A3 receptor, which is expressed on various immune cells and cancer cells. Activation of the adenosine A3 receptor leads to the inhibition of cAMP production, activation of MAPK signaling, and modulation of intracellular calcium levels. These signaling pathways result in the modulation of various cellular functions, including proliferation, migration, and cytokine production.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction of inflammation, and modulation of the immune response. In cancer cells, IB-MECA has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of tumor growth and metastasis. Inflammatory cells, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in the reduction of inflammation. In immune cells, IB-MECA has been shown to modulate the immune response and reduce the severity of symptoms in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

IB-MECA has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying the adenosine A3 receptor. However, IB-MECA has some limitations, including its low solubility in water, which can make it difficult to use in in vivo experiments. Additionally, the adenosine A3 receptor is not expressed on all cell types, limiting the applicability of IB-MECA in certain research areas.

Future Directions

There are several future directions for the research on IB-MECA. One potential direction is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the potential of IB-MECA in combination with other drugs or therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of IB-MECA on cellular functions and to identify new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis method of IB-MECA involves the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with N-isobutyl-3-aminobenzamide in the presence of a base to obtain IB-MECA. The overall yield of the synthesis process is around 50%, and the purity of the compound can be increased by recrystallization.

properties

IUPAC Name

3-[[2-(3-methylphenoxy)acetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14(2)12-21-20(24)16-7-5-8-17(11-16)22-19(23)13-25-18-9-4-6-15(3)10-18/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUNEKQWCRLBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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